AZD9291-345, also known as Osimertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) designed for the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the EGFR gene. It has been particularly effective against tumors harboring the T790M resistance mutation, which often arises in patients treated with earlier-generation EGFR TKIs. The compound is classified as an antineoplastic agent due to its ability to inhibit cancer cell proliferation by targeting specific molecular pathways.
The synthesis of AZD9291-345 involves several key steps that utilize advanced organic chemistry techniques. The initial synthetic route includes the oxidation of the precursor compound, leading to the formation of N-oxide metabolites, which are crucial for enhancing the compound's efficacy as an EGFR inhibitor. Specific methods used in its synthesis include:
These synthetic methodologies highlight the complexity and precision required in developing effective EGFR inhibitors.
The molecular structure of AZD9291-345 is characterized by a distinct arrangement of functional groups that contribute to its biological activity. The compound features:
Data from structural analyses indicate that AZD9291-345 exhibits a high degree of specificity towards mutant EGFR compared to wild-type receptors, which is pivotal for minimizing off-target effects.
The chemical reactions involving AZD9291-345 primarily focus on its interactions within biological systems. Key reactions include:
These reactions are essential for understanding how AZD9291-345 exerts its therapeutic effects and how it can be optimized for better clinical outcomes.
The mechanism of action of AZD9291-345 involves several critical processes:
Data supporting these mechanisms include cellular assays demonstrating decreased viability and increased apoptosis in NSCLC cell lines treated with AZD9291-345.
AZD9291-345 possesses several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and ensuring optimal therapeutic effects.
AZD9291-345 has significant applications in scientific research and clinical practice:
EGFR mutations drive approximately 10-15% of Western and 40% of Asian NSCLC cases, with exon 19 deletions (Del-19) and L858R point mutations constituting ~90% of activating alterations [1] [6]. These mutations promote constitutive kinase activation, leading to uncontrolled tumor proliferation. First-line EGFR tyrosine kinase inhibitors (TKIs) (gefitinib/erlotinib) initially yield 60-80% response rates, but >50% of patients acquire resistance via the T790M "gatekeeper" mutation in exon 20 [1] [3]. T790M enhances ATP binding affinity >100-fold and sterically hinders first-gen TKI binding, necessitating agents that overcome this resistance [6] [9].
The development of EGFR TKIs has progressed through three generations:
Osimertinib (AZD9291) is an irreversible mono-anilino-pyrimidine inhibitor that covalently binds C797 via a Michael acceptor group. It exhibits 200-fold greater potency against L858R/T790M (IC₅₀ = 1 nM) than WT EGFR (IC₅₀ = 493 nM) [3] [5] [10]. Despite efficacy, resistance emerges via C797S mutations (abolishing covalent binding) and non-EGFR bypass pathways [6] [9]. This necessitates novel agents like AZD9291-345 that target resistance mutations through alternative mechanisms.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7